molecular formula C26H55N3O7 B12749328 1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) CAS No. 72928-19-9

1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt)

Cat. No.: B12749328
CAS No.: 72928-19-9
M. Wt: 521.7 g/mol
InChI Key: XRCFPXJONFKJIY-UHFFFAOYSA-O
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Description

1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) is a complex organic compound with a long-chain structure. It is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) typically involves the reaction of octadecylamine with ethylamine and tris(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The nitrate salt is then formed by reacting the amine compound with nitric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) has several scientific research applications:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in biological studies to investigate cell membrane interactions and protein binding.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties enable it to disrupt lipid bilayers and enhance the permeability of cell membranes. This can facilitate the delivery of drugs or other molecules into cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1)
  • 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
  • N,N-Bis(2-hydroxyethyl)-N-methyl-1-octadecanaminium

Uniqueness

1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications compared to similar compounds.

Properties

CAS No.

72928-19-9

Molecular Formula

C26H55N3O7

Molecular Weight

521.7 g/mol

IUPAC Name

[18-(ethylamino)-18-oxooctadecyl]-tris(2-hydroxyethyl)azanium;nitrate

InChI

InChI=1S/C26H54N2O4.NO3/c1-2-27-26(32)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-28(20-23-29,21-24-30)22-25-31;2-1(3)4/h29-31H,2-25H2,1H3;/q;-1/p+1

InChI Key

XRCFPXJONFKJIY-UHFFFAOYSA-O

Canonical SMILES

CCNC(=O)CCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[N+](=O)([O-])[O-]

Origin of Product

United States

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